2-Amino-3-methoxyphenol hydrochloride
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Overview
Description
2-Amino-3-methoxyphenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its ability to undergo various chemical reactions, making it a valuable tool in synthetic chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxyphenol hydrochloride typically involves the reaction of 2-Amino-3-methoxyphenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves dissolving 2-Amino-3-methoxyphenol in a suitable solvent, followed by the addition of hydrochloric acid. The reaction mixture is then stirred at a specific temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is then purified using advanced techniques such as chromatography and crystallization to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxyphenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-Amino-3-methoxyphenol hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxyphenol hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxyphenol
- 2-Amino-5-methoxyphenol
- 2-Amino-6-methoxyphenol
Comparison
2-Amino-3-methoxyphenol hydrochloride is unique due to its specific substitution pattern on the aromatic ring. This unique structure allows it to undergo specific reactions that are not possible with other similar compounds. For example, the position of the methoxy group in this compound allows for specific nucleophilic substitution reactions that are not possible with 2-Amino-4-methoxyphenol or 2-Amino-5-methoxyphenol.
Properties
IUPAC Name |
2-amino-3-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,9H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKXYXLJCLNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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